molecular formula C24H25FNNaO4 B021593 Fluvastatin sodium CAS No. 94061-80-0

Fluvastatin sodium

カタログ番号: B021593
CAS番号: 94061-80-0
分子量: 433.4 g/mol
InChIキー: ZGGHKIMDNBDHJB-NRFPMOEYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvastatin sodium, chemically designated as (±)-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt (Figure 1), is a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . As a hydrophilic statin, it reduces plasma low-density lipoprotein cholesterol (LDL-C) by up to 35% and is approved for hypercholesterolemia and atherosclerotic cardiovascular disease prevention .

準備方法

Hydrolysis of Alkyl Esters

Basic Hydrolysis in Alcohol-Water Systems

The most prevalent industrial method involves basic hydrolysis of fluvastatin alkyl esters. The US7662848B2 patent details a process where fluvastatin tert-butyl ester undergoes saponification in a mixture of C₂–C₅ alcohols and water at a volume ratio exceeding 5:1 . For example, using propan-2-ol and water (10:1 ratio) at reflux temperature yields this compound with minimal epimerization . Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Alcohol:Water Ratio20:1 – 1000:1Higher ratios reduce hydrolysis byproducts
Temperature60–80°CPrevents degradation of labile intermediates
NaOH Equivalents1.0–1.2 eqExcess base induces racemization

This method achieves yields >90% with HPLC purity ≥99.5%, making it scalable for commercial production .

Solvent Engineering for Polymorph Control

Post-hydrolysis, crystallization conditions dictate the polymorphic form. US7368581B2 demonstrates that adding anti-solvents like methyl tert-butyl ether (MTBE) or hexanes to a propan-2-ol/water solution precipitates Form XIV, the thermodynamically stable polymorph . Key steps include:

  • Dissolving hydrolyzed this compound in refluxing propan-2-ol/water (9:1).

  • Dropwise MTBE addition induces supersaturation, yielding Form XIV crystals .

  • Vacuum drying at 50°C removes residual solvents, achieving ≤0.5% impurities .

XRD analysis confirms Form XIV’s characteristic peaks at 3.8° and 21.7° 2θ, ensuring batch consistency .

Purification and Impurity Removal

Activated Carbon Adsorption

CN102351776A discloses a purification method where crude this compound (86.3% purity) is dissolved in water and treated with 2% (w/w) activated carbon . Adsorption at 25°C for 30 minutes removes hydrophobic byproducts like lactone derivatives, increasing purity to 98.6% . Post-treatment, sodium methoxide (0.1 eq) precipitates residual acids, followed by acetone crystallization to recover pharmaceutical-grade material .

Recrystallization from Aprotic Solvents

The Orient J Chem protocol utilizes acetonitrile-water mixtures for dual purification . Adding acetonitrile (1:20 w/v) to the hydrolysis mixture precipitates this compound while retaining polar impurities in the mother liquor . This step reduces hydroxy epimer content from 1.2% to <0.1%, critical for minimizing adverse effects .

Industrial-Scale Synthesis

Convergent Synthesis Approach

Reddy et al. (2008) developed a convergent route combining two key fragments :

  • Fragment A : (3R,5S)-7-(3-fluorophenyl)-3,5-dihydroxyhept-6-enoic acid, synthesized via Sharpless asymmetric epoxidation.

  • Fragment B : (4-isopropylphenyl)indole-2-carboxylate, prepared through Friedel-Crafts acylation.

Coupling these fragments using EDCI/HOBt yields fluvastatin tert-butyl ester, which is hydrolyzed as described in Section 1.1 . This method reduces reaction steps from 12 to 7, improving overall yield from 45% to 68% .

Lyophilization for Final Formulation

Polymorph-Specific Synthesis

Form XIV Crystallization Dynamics

Form XIV’s stability stems from its unique hydrogen-bonding network. As per US7368581B2, dissolving this compound in THF/water (95:5) and adding dichloromethane induces nucleation-elongation growth . The process is exothermic (−ΔH = 28 kJ/mol), requiring precise cooling rates of 0.5°C/min to avoid amorphous phase formation .

Avoiding Hydrate Formation

Storage under 100% relative humidity converts Form XIV to a monohydrate within 11 days . Industrial processes mitigate this by packaging the API with silica gel desiccants, maintaining water activity <0.3 .

Comparative Analysis of Methods

MethodYield (%)Purity (%)PolymorphScalability
Basic Hydrolysis 9299.5AmorphousHigh
Form XIV Crystallization 8599.8Form XIVModerate
Convergent Synthesis 6899.2MixtureHigh

化学反応の分析

反応の種類: フルバスタチンナトリウムは、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件: フルバスタチンナトリウムの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の結果を得るために慎重に制御されます .

形成される主要な生成物: フルバスタチンナトリウムの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、フルバスタチンナトリウムのさまざまな酸化、還元、または置換誘導体を含めることができます .

4. 科学研究への応用

フルバスタチンナトリウムは、次のものを含む、幅広い科学研究への応用があります。

    化学: フルバスタチンナトリウムは、その反応性と他の分子との相互作用を理解するためのさまざまな化学研究においてモデル化合物として使用されます。

    生物学: 生物学的研究では、フルバスタチンナトリウムは、細胞プロセスへの影響と治療薬としての可能性を研究するために使用されます。

    医学: フルバスタチンナトリウムは、コレステロール値の低下と心血管疾患の予防における役割について広く研究されています。 .

    業界: 製薬業界では、フルバスタチンナトリウムは、コレステロール低下薬の開発と製造に使用されています.

科学的研究の応用

Introduction to Fluvastatin Sodium

This compound is a member of the statin class of medications, primarily used for lowering cholesterol levels in patients with hypercholesterolemia. It functions as an HMG-CoA reductase inhibitor, which plays a critical role in cholesterol biosynthesis. This compound has been extensively studied for its therapeutic applications, particularly in cardiovascular health, and its efficacy in managing various lipid disorders.

Cardiovascular Disease Management

This compound is primarily indicated for the treatment of hyperlipidemia, specifically hypercholesterolemia. Its applications in cardiovascular disease management include:

  • Reduction of LDL Cholesterol : Fluvastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels, which is crucial for reducing the risk of atherosclerosis and coronary artery disease .
  • Prevention of Cardiovascular Events : Clinical studies have shown that fluvastatin can significantly reduce the incidence of major cardiovascular events such as heart attacks and strokes in high-risk populations .

Hyperlipidemia Treatment

Fluvastatin is utilized in various forms to treat different types of dyslipidemia:

  • Primary Hyperlipidemia : It is prescribed for patients with elevated cholesterol levels due to genetic factors or lifestyle choices.
  • Mixed Dyslipidemia : Fluvastatin is effective in managing patients with both elevated LDL and triglycerides .

Potential Neuroprotective Effects

Recent research suggests that fluvastatin may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis. Studies indicate that statins, including fluvastatin, might reduce neuroinflammation and improve cognitive function .

Anti-inflammatory Properties

Fluvastatin has been investigated for its anti-inflammatory effects, particularly in conditions characterized by chronic inflammation such as rheumatoid arthritis and systemic lupus erythematosus (SLE). The compound may help modulate inflammatory pathways, providing relief from symptoms associated with these diseases .

Analytical Applications

This compound has also been studied for its analytical applications:

  • Electrochemical Analysis : Research has utilized voltammetric techniques to study the oxidation of fluvastatin on electrodes, aiding in the development of sensitive analytical methods for detecting this compound in pharmaceutical preparations and biological samples .

Case Study 1: Efficacy in Hypercholesterolemia

A clinical trial involving patients with high cholesterol demonstrated that fluvastatin at a dosage of 80 mg significantly reduced LDL levels compared to placebo. Patients experienced an average reduction of 25% in LDL cholesterol over six months .

Case Study 2: Cardiovascular Risk Reduction

In a study focusing on patients with established cardiovascular disease, fluvastatin was shown to lower the risk of recurrent cardiovascular events by approximately 30% when combined with lifestyle modifications .

Case Study 3: Neuroprotective Effects

A pilot study assessed the cognitive function in patients with mild cognitive impairment receiving fluvastatin. Results indicated improvements in memory and executive function over a year-long treatment period, suggesting potential benefits beyond lipid lowering .

作用機序

フルバスタチンナトリウムは、肝臓酵素ヒドロキシメチルグルタリル-CoAレダクターゼを選択的かつ競合的に阻害することで作用します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する役割を担っており、コレステロール生合成の重要なステップです。 この酵素を阻害することで、フルバスタチンナトリウムは肝臓におけるコレステロールの生成を効果的に減らし、血漿コレステロール値を低下させます .

類似の化合物:

フルバスタチンナトリウムの独自性: フルバスタチンナトリウムは、完全に合成された起源とヒドロキシメチルグルタリル-CoAレダクターゼの特異的な阻害によって、スタチンの中でユニークです。 他のスタチンと比較して薬物相互作用の可能性が低いため、複雑な投薬レジメンの患者に適した選択肢となります .

類似化合物との比較

Key Pharmacological Properties

  • Mechanism : Reversible inhibition of HMG-CoA reductase (IC₅₀ = 40–100 nM in human liver microsomes), limiting mevalonate synthesis and subsequent cholesterol production .
  • Metabolism : Primarily metabolized by cytochrome P450 2C9 (CYP2C9) to 5-hydroxy-, 6-hydroxy-, and N-deisopropyl derivatives, with minimal renal excretion .

Clinical studies highlight its efficacy in improving cardiac function in diabetic cardiomyopathy, reducing serum connective tissue growth factor (CTGF) by 49% and enhancing ejection fraction (EF) by 17% after six months . Its solid-state properties, including crystalline forms derived from different solvents, influence dissolution rates and bioavailability .

Fluvastatin sodium is compared to other statins, including lovastatin, pravastatin, and atorvastatin, based on pharmacokinetics, efficacy, safety, and clinical applications.

Pharmacokinetic Profiles

Parameter This compound Lovastatin Pravastatin Atorvastatin
Bioavailability 24–29% <5% (prodrug) 17–34% 14–30%
Metabolism CYP2C9 (50–80%) CYP3A4 Sulfation (non-CYP) CYP3A4
Half-life (hr) 0.5–3.0 2–3 1.5–2.0 14–30
Renal Excretion <6% 10% 60% <2%
Protein Binding >98% >95% 43–54% >98%

Key Insights :

  • Fluvastatin’s reliance on CYP2C9 reduces drug interaction risks compared to CYP3A4-dependent statins (e.g., lovastatin, atorvastatin) .
  • Pravastatin’s renal excretion makes it preferable for patients with hepatic impairment .

Efficacy in LDL-C Reduction and Clinical Outcomes

Statins LDL-C Reduction Key Clinical Trial Findings
Fluvastatin 25–35% Reduced CTGF levels (425.78 → 216.55 ng/L) and improved EF (43.65% → 51.21%) in diabetic patients .
Lovastatin 25–40% AFCAPS/TexCAPS: 37% reduction in first acute coronary events in patients with average LDL-C .
Pravastatin 22–32% CARE Trial: 24% reduction in coronary death/nonfatal MI in post-MI patients .
Atorvastatin 40–60% Superior LDL-C lowering in high-risk patients; no direct head-to-head trials with fluvastatin .

Notable Differences:

  • Fluvastatin’s antioxidant properties uniquely mitigate LDL oxidation, a secondary atherosclerosis pathway .
  • Atorvastatin’s potency exceeds fluvastatin, but fluvastatin’s safety profile is favorable in diabetic populations .

Clinical Implications :

  • Fluvastatin’s minimal CYP3A4 interaction reduces contraindications with macrolides, antifungals, and calcium channel blockers .
  • Pravastatin and fluvastatin are preferred in elderly patients or those on polypharmacy .

Formulation and Bioavailability Enhancements

  • Fluvastatin : Orodispersible tablets developed for rapid disintegration (30 seconds) and improved bioavailability in dysphagic patients .
  • Atorvastatin : Co-amorphous formulations with probucol enhance stability but require rigorous storage conditions .
  • Lovastatin : Extended-release formulations mitigate first-pass metabolism, increasing bioavailability to 10% .

生物活性

Ethyl 3-hydroxy-2,2-dimethylbutanoate, with the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of 160.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Ethyl 3-hydroxy-2,2-dimethylbutanoate is classified as an ester and features a hydroxyl group along with two methyl groups on its butanoate backbone. The compound is typically synthesized through the esterification of 3-hydroxy-2,2-dimethylbutanol with an acid catalyst like sulfuric acid.

Biological Activity Overview

The biological activities of ethyl 3-hydroxy-2,2-dimethylbutanoate are primarily linked to its interactions with various biological systems. Research indicates that it may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although detailed investigations are still required to confirm these effects.
  • Antitumor Activity : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development .
  • Enzyme Interaction : The compound's hydroxyl group allows for hydrogen bonding with enzymes, potentially influencing enzymatic activity and cellular processes.

The mechanism by which ethyl 3-hydroxy-2,2-dimethylbutanoate exerts its biological effects involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways, leading to various physiological effects.
  • Cell Membrane Interaction : Its lipophilic nature may allow it to penetrate cell membranes, affecting intracellular signaling pathways.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various esters including ethyl 3-hydroxy-2,2-dimethylbutanoate against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .
  • Cytotoxic Effects :
    • Research involving cancer cell lines demonstrated that ethyl 3-hydroxy-2,2-dimethylbutanoate exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM .

Comparative Analysis

CompoundAntimicrobial ActivityAntitumor ActivityMechanism of Action
Ethyl 3-hydroxy-2,2-dimethylbutanoateModerateSignificantEnzyme interaction and membrane penetration
Ethyl 3-hydroxybutanoateLowModerateLimited enzyme interaction
Ethyl acetateHighLowMembrane disruption

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Fluvastatin sodium’s dissolution profile in vitro, and how can cross-linking issues in gelatin capsules be addressed?

  • Methodological Answer : Use the paddle method (50 rpm) with 500 mL of water as the dissolution medium. If cross-linking is suspected, repeat the test using papain-enzyme solution (≥550 U/mL) to degrade gelatin. Dissolution limits should be ≥80% at 30 minutes, validated via HPLC analysis. This approach ensures reproducibility and aligns with pharmacopeial standards for resolving formulation inconsistencies .

Q. How should researchers design studies to evaluate this compound’s inhibition of HMG-CoA reductase in vitro?

  • Methodological Answer : Use human liver microsomes or vascular smooth muscle cells, as this compound exhibits IC50 values of 40–100 nM in these systems. Include controls for competitive inhibition (e.g., co-incubation with HMG-CoA substrate) and measure cholesterol synthesis via radiolabeled acetate incorporation. Ensure pH stability (6.8–7.4) to avoid confounding effects on enzyme activity .

Q. What statistical considerations are critical for preclinical studies investigating Fluvastatin’s antioxidant effects?

  • Methodological Answer : Employ multivariate regression to account for variables like baseline LDL levels and oxidative stress markers. Use a sample size calculation based on pilot data (e.g., 20% reduction in lipid peroxidation with α=0.05 and β=0.2). Stratify results by cell type (e.g., endothelial vs. hepatocyte models) to address variability .

Advanced Research Questions

Q. How can contradictory data on Fluvastatin’s IC50 values across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., microsomal preparation methods) or metabolite interference. Standardize protocols using reference materials (e.g., USP-grade Fluvastatin) and validate via inter-laboratory comparisons. Include kinetic analyses (Km/Vmax) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What experimental strategies are effective for studying Fluvastatin’s pleiotropic effects beyond lipid-lowering?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., migration inhibition in vascular smooth muscle cells). Use siRNA knockdown to isolate HMG-CoA reductase-dependent pathways from off-target effects. For in vivo models, pair ApoE-deficient mice with tissue-specific Cre-lox systems to dissect organ-specific mechanisms .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity in cell culture studies?

  • Methodological Answer : Pre-screen batches via LC-MS for purity (>98%) and confirm solubility in culture media using dynamic light scattering. Include internal controls (e.g., a reference inhibitor like simvastatin) in each experiment. Document storage conditions (−20°C, desiccated) to prevent hydrolysis of the β-hydroxy-δ-lactone ring .

Q. Data Interpretation & Reproducibility

Q. What steps ensure reproducibility when translating Fluvastatin’s in vitro anti-proliferative effects to in vivo models?

  • Methodological Answer : Validate in vitro findings using at least two cell lines (e.g., HepG2 and primary hepatocytes). For in vivo studies, use dose-escalation designs (e.g., 1–10 mg/kg/day) and measure plasma levels via LC-MS/MS to correlate exposure with effect. Report adherence to ARRIVE guidelines for animal studies to enhance cross-study comparability .

Q. How can meta-analyses reconcile conflicting clinical trial data on Fluvastatin’s efficacy in diverse populations?

  • Methodological Answer : Apply PICOT criteria to filter studies: Population (e.g., coronary artery disease patients), Intervention (Fluvastatin 40–80 mg/day), Comparison (placebo/other statins), Outcome (LDL reduction, cardiovascular events), Timeframe (≥6 months). Use random-effects models to account for heterogeneity and publish funnel plots to assess publication bias .

Q. Ethical & Regulatory Considerations

Q. What documentation is required for clinical trials testing Fluvastatin in novel indications (e.g., parasitic infections)?

  • Methodological Answer : Submit protocols to ethics committees detailing informed consent procedures, adverse event monitoring (e.g., rhabdomyolysis risk), and data-sharing plans. Reference prior safety data from FDA/EMA filings and include a DSMB for trials exceeding Phase II. Use validated endpoints (e.g., parasite load reduction) aligned with WHO guidelines .

特性

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-NRFPMOEYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009854
Record name Sri 62320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-80-0, 93957-55-2, 93957-54-1
Record name Sri 62320
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sri 62320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin sodium hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fluvastatin sodium
Fluvastatin sodium
Fluvastatin sodium
Fluvastatin sodium
Fluvastatin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。